2-(Propoxycarbonyl)benzoate

Description

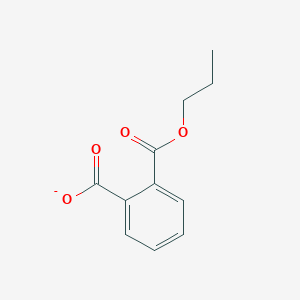

Structure

3D Structure

Properties

Molecular Formula |

C11H11O4- |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

2-propoxycarbonylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |

InChI Key |

NFOQRIXSEYVCJP-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Propoxycarbonyl Benzoate Moieties

Reaction Pathway Elucidation for Ester Formation and Cleavage

The formation of 2-(propoxycarbonyl)benzoate, a monoester of phthalic acid, typically proceeds through standard esterification methods. One common route involves the reaction of phthalic anhydride (B1165640) with propanol, often catalyzed by an acid or base. This reaction initially yields the monoester, 2-(propoxycarbonyl)benzoic acid. Further esterification under appropriate conditions can lead to the diester, dipropyl phthalate (B1215562).

The cleavage (hydrolysis) of the ester bond in this compound can be catalyzed by acids or bases. The accepted mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the departure of the propoxy group as propanol.

In contrast, acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the ester bond and the formation of phthalic acid and propanol.

Recent research has also explored novel cleavage pathways. For instance, studies on the hydrogenolysis of benzyl (B1604629) benzoate (B1203000) derivatives catalyzed by cobalt complexes have shown that β-C–O bond cleavage can occur. rsc.org This process involves the formation of a radical anion intermediate, leading to the cleavage of the C-O bond on the alcohol side of the ester. rsc.org While this specific study did not use this compound, the mechanism provides a potential alternative pathway for ester cleavage under reductive conditions.

The cleavage of related benzoate esters can also be induced photochemically. For example, the photolysis of phenacyl and other arylcarbonylmethyl esters of benzoic acid in the presence of alcohols can lead to the release of benzoic acid. acs.org This process often involves the formation of photoenol intermediates. acs.org

Role of the Propoxycarbonyl Group in Reaction Dynamics and Selectivity

The propoxycarbonyl group at the ortho position of the benzoate ring plays a significant role in dictating the molecule's reactivity and the selectivity of its reactions. This influence stems from a combination of electronic and steric effects.

Electronic Effects: The propoxycarbonyl group is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution and influences the acidity of the corresponding carboxylic acid (phthalic acid monoester).

Steric Effects: The steric bulk of the propoxycarbonyl group can hinder the approach of reactants to the adjacent carboxyl group or the aromatic ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. In reactions involving the carboxyl group, the propoxycarbonyl group can influence the rate of reaction by sterically shielding the reaction center.

The ability of a catalyst to modify the kinetics of a chemical system by providing alternative reaction mechanisms with lower activation barriers is fundamental to controlling selectivity. ucr.edu The relative heights of the activation energy barriers for desired versus undesired reaction pathways determine the selectivity of a catalytic process. ucr.edu

Intramolecular and Intermolecular Reaction Mechanisms of Benzoate Derivatives

Benzoate derivatives, including this compound, can undergo both intramolecular and intermolecular reactions, often leading to different products.

Intramolecular Reactions: A key intramolecular reaction of this compound (as its corresponding carboxylic acid) is the formation of phthalic anhydride upon heating. This reaction involves the intramolecular attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the propoxycarbonyl group, followed by the elimination of propanol. The favorability of forming five- or six-membered rings often drives intramolecular reactions to dominate over their intermolecular counterparts, especially when the reacting groups are within the same molecule. youtube.com

Photochemical reactions can also proceed via intramolecular pathways. For example, ortho-alkylacetophenones can undergo intramolecular hydrogen transfer to form photoenols, which can then liberate a leaving group. acs.org Furthermore, the use of triplet sensitizers like thioxanthone can induce intramolecular [2+2] photocycloaddition reactions. rsc.org

Intermolecular Reactions: Intermolecular reactions occur between two or more molecules. For this compound, an example is the intermolecular esterification with an alcohol to form dipropyl phthalate. The competition between intramolecular and intermolecular pathways can often be controlled by reaction conditions such as concentration. youtube.com High concentrations tend to favor intermolecular reactions, while low concentrations favor intramolecular cyclization.

The thermal tunability of reaction pathways on surfaces can also be used to select between intramolecular and intermolecular reactions. nih.gov For example, depositing molecular precursors on a heated surface can lead to either polymeric chains (intermolecular) or monomeric species (intramolecular) depending on the temperature. nih.gov

Computational Approaches to Reaction Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, complementing experimental studies. Methods like Density Functional Theory (DFT) are used to model reaction pathways and determine the structures and energies of reactants, transition states, and products. researchgate.net

For reactions involving benzoate derivatives, computational studies can:

Elucidate Reaction Pathways: By calculating the potential energy surface, researchers can map out the most likely reaction mechanism. This can help distinguish between different proposed pathways, such as stepwise versus concerted mechanisms.

Explain Selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity by comparing the activation energies of different pathways leading to different products. rsc.org For example, distortion/interaction analysis can reveal that stereoselectivity is controlled by specific molecular interactions. rsc.org

Analyze Catalyst Effects: The role of a catalyst can be modeled to understand how it lowers the activation energy and influences selectivity. This is particularly useful for designing new and improved catalysts.

The United Reaction Valley Approach (URVA) is a detailed method for analyzing reaction mechanisms. It partitions the reaction path into distinct phases, such as reactant contact, preparation, transition state processes, and product separation, providing a deeper understanding of the chemical transformations. smu.edu For reactions with multiple potential products, computational methods can predict product ratios, which can be challenging when reaction dynamics, rather than just transition state theory, govern the outcome. cam.ac.uk

The table below shows examples of computational methods applied to study reaction mechanisms.

| Computational Method | Focus of Study | Key Findings |

| Density Functional Theory (DFT) | Regio- and stereoselectivity of 1,3-dipolar cycloaddition. researchgate.net | Explained the observed selectivity based on the stability of transition states. researchgate.net |

| Quantum Chemical Calculations | Mechanism of chiral thioxanthone-catalyzed photocycloaddition. rsc.org | The first C-C bond formation is the rate-limiting and selectivity-controlling step. rsc.org |

| United Reaction Valley Approach (URVA) | Detailed analysis of reaction mechanisms. | Partitions the reaction into chemically relevant phases, offering deep mechanistic insight. smu.edu |

| VRAI-selectivity Algorithm | Predicting outcomes of dynamically controlled reactions. | Successfully predicts chemo- and stereoselectivity where transition state theory fails. researchgate.net |

These computational tools, in conjunction with experimental data, provide a comprehensive picture of the mechanistic intricacies of reactions involving this compound and related compounds.

Theoretical and Computational Chemistry Studies of 2 Propoxycarbonyl Benzoate Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for analyzing the electronic structure of 2-(Propoxycarbonyl)benzoate. These methods provide detailed information about bond lengths, bond angles, and charge distribution, which are fundamental to understanding the molecule's reactivity and properties.

Density Functional Theory (DFT) Applications in Ester Systems

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. For benzoate (B1203000) esters, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successful in predicting molecular geometries. researchgate.net Studies on similar molecules, such as propyl-para-hydroxybenzoate, have shown a good correlation between DFT-calculated and experimentally determined geometric parameters. researchgate.netresearchgate.net For instance, the calculated bond lengths and angles for the propyl ester and benzoate groups are generally in close agreement with experimental data, with minor deviations attributed to the fact that theoretical calculations are often performed on molecules in the gaseous phase, whereas experimental results may correspond to the solid state. researchgate.net

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into intramolecular charge transfer and hyperconjugative interactions. In systems related to this compound, NBO analysis has revealed significant charge transfer interactions, for example, from the lone pairs of oxygen atoms to the antibonding orbitals of the carbonyl group and the benzene (B151609) ring. researchgate.net

Table 1: Representative DFT Calculated Bond Lengths and Angles for a Propyl Benzoate Derivative Data adapted from a study on propyl-para-hydroxybenzoate using B3LYP/6-311++G(d,p). researchgate.net

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=O | 1.216 |

| Bond Length | C-O (ester) | 1.352 |

| Bond Length | O-CH2 | 1.447 |

| Bond Length | C-C (ring) | 1.398 - 1.401 |

| Bond Angle | O-C-O | 123.0 |

| Bond Angle | C-O-CH2 | 112.6 |

| Bond Angle | C-C-C (ring) | 119.5 - 120.6 |

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for predicting molecular properties from first principles, without empirical parameterization. researchgate.net These methods have been applied to study the structure, conformational properties, and vibrational spectra of benzoate esters like phenyl benzoate. researchgate.netresearchgate.net For geometric data, good agreement with experimental values is often achieved at the MP2 level with appropriate basis sets that include diffuse functions. researchgate.netresearchgate.net While computationally more demanding than DFT, ab initio methods can offer a higher level of theory for benchmarking and for systems where DFT may have limitations. yu.edu.jo

Molecular Modeling and Dynamics Simulations for Conformational Analysis

For ester systems, MD simulations can reveal the preferred orientations of the ester group relative to the aromatic ring and the conformational dynamics of the alkyl chain. researchgate.net The rotation around the C-O and C-C bonds of the propoxy group leads to various possible conformers. The relative energies of these conformers are influenced by steric hindrance and non-covalent interactions. While specific MD studies on this compound are not abundant, general principles from studies on other flexible molecules suggest that the molecule will exist as a dynamic ensemble of interconverting conformers in solution. mdpi.com The potential energy surface of such a molecule is complex, with multiple local minima corresponding to stable conformers. sci-hub.se

Prediction and Interpretation of Spectroscopic Features

Computational methods are invaluable for predicting and interpreting the spectroscopic features of molecules, providing a direct link between the calculated molecular properties and experimental spectra.

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations of vibrational frequencies using methods like DFT are crucial for assigning the bands observed in experimental infrared (IR) and Raman spectra. researchgate.net For benzoate esters, the most characteristic vibrational mode is the C=O stretching frequency of the ester group, which is typically observed in the range of 1700-1730 cm⁻¹. rsc.org DFT calculations can predict this frequency with good accuracy, although a scaling factor is often applied to the calculated frequencies to better match experimental data. researchgate.net

Other important vibrational modes for this compound that can be analyzed computationally include the C-O stretching vibrations of the ester group, the C-H stretching and bending modes of the propyl chain and the benzene ring, and the various vibrational modes of the benzene ring itself. sci-hub.seresearchgate.net

Table 2: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for Propyl Benzoate Experimental data from NIST Chemistry WebBook. nist.govTheoretical assignments are based on general knowledge of ester vibrations.

| Vibrational Mode | Predicted Range (cm⁻¹) | Experimental IR Peak (cm⁻¹) |

| C-H stretch (aromatic) | 3000-3100 | ~3068 |

| C-H stretch (aliphatic) | 2850-3000 | ~2968, 2879 |

| C=O stretch (ester) | 1700-1730 | ~1721 |

| C-C stretch (aromatic) | 1450-1600 | ~1603, 1585, 1452 |

| C-O stretch (ester) | 1100-1300 | ~1275, 1111 |

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Computations

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, have become standard for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net For propyl benzoate, the predicted chemical shifts would be expected to correlate well with experimental data.

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propoxy group adjacent to the oxygen, the central methylene protons, and the terminal methyl protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl chain. While precise prediction of coupling constants is more challenging, computational approaches can also provide valuable estimates.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Propyl Benzoate Data compiled from various sources. rsc.orgchemicalbook.comchegg.com

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | ~7.4 - 8.1 |

| -OCH₂- | ~4.2 |

| -CH₂- | ~1.8 |

| -CH₃ | ~1.0 |

| ¹³C NMR | |

| C=O | ~166.5 |

| Aromatic C (ipso) | ~130.2 |

| Aromatic C | ~128.3, 129.5, 132.8 |

| -OCH₂- | ~66.4 |

| -CH₂- | ~22.1 |

| -CH₃ | ~10.5 |

UV-Vis Absorption and Excited State Studies

The study of ultraviolet-visible (UV-Vis) absorption and electronic excited states is fundamental to understanding the photophysical and photochemical behavior of molecules. For aromatic compounds like propylparaben (B1679720), these studies provide insights into electronic transitions, stability, and reactivity upon light absorption. Both experimental spectroscopy and theoretical calculations are employed to elucidate these properties.

UV-Vis Absorption Spectra

The UV-Vis spectrum of propylparaben is characterized by strong absorption in the ultraviolet region, which is typical for phenolic compounds containing a benzene ring. The primary absorption band is attributed to π → π* transitions within the aromatic system. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment.

Experimental measurements have consistently identified the main absorption peak for propylparaben in the mid-UV range. In one study, the wavelength of maximum absorbance was determined to be 256 nm. mdpi.com Another investigation using UV-Vis spectrophotometry reported a broad absorption peak at 254 nm. sci-hub.se These absorptions are associated with the electronic transitions of the substituted benzene ring.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been successful in reproducing experimental UV-Vis spectra. For instance, research on the photocatalytic degradation of propylparaben (PPB) demonstrated a good correlation between the experimentally measured UV/Vis absorption spectrum and the spectrum calculated using theoretical methods. researchgate.netcas.cn This agreement validates the computational models used to predict the electronic behavior of the molecule and its transient intermediates formed during chemical reactions. researchgate.net

| Compound | Solvent/Method | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Propylparaben | Not Specified | 256 nm | mdpi.com |

| Propylparaben | Not Specified | 254 nm | sci-hub.se |

| Propylparaben (PPB) | Experimental | ~255 nm | researchgate.net |

| Propylparaben (PPB) | Calculated | ~258 nm | researchgate.net |

Excited State Properties and Photoluminescence

Upon absorbing UV radiation, a molecule is promoted from its ground electronic state to an excited state. The properties of these excited states, including their energy, lifetime, and decay pathways, are crucial for understanding photochemistry.

Propylparaben exhibits fluorescence, a process where a molecule in an excited state returns to the ground state by emitting a photon. The fluorescence quantum yield (Φf), which measures the efficiency of this process, has been determined for propylparaben. In one study, the fluorescence quantum yield was calculated to be 0.36 when using L-Tyrosine as a standard. sci-hub.se The study noted that the luminescence properties are solvent-dependent, with acetonitrile (B52724) being a solvent where propylparaben shows more significant luminescence. sci-hub.se

The key parameters for the fluorescence of propylparaben in this study are summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (Ex) | 270 nm | sci-hub.se |

| Emission Wavelength (Em) | 412 nm | sci-hub.se |

| Fluorescence Quantum Yield (Φf) | 0.36 | sci-hub.se |

Computational chemistry provides powerful tools to investigate excited states that are often difficult to probe experimentally. scispace.com Theoretical calculations can determine the energies of different excited states and the nature of the electronic transitions (e.g., n → π* or π → π). For example, the photoluminescence emission of a related crystal, propyl-para-hydroxybenzoate, around 387 nm has been attributed to π → π and n → π* transitions involving the hydroxyl (OH) and carbonyl (C=O) groups. researchgate.net

Furthermore, computational studies on the redox behavior of parabens have correlated their oxidation potentials with electronic properties calculated using molecular orbital theory. researchgate.net These studies demonstrate that the electrodonating inductive effect of the alkyl group influences the oxidation potential, which is an important factor in the molecule's electronic behavior and stability. researchgate.net

Analytical Methodologies for Research and Characterization of 2 Propoxycarbonyl Benzoate

Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool in the study of 2-(Propoxycarbonyl)benzoate, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the propyl chain protons. The aromatic protons, due to the ortho-substitution pattern, typically appear as a complex multiplet in the downfield region, generally between δ 7.5 and 8.1 ppm rsc.org. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and ester groups. The protons of the propoxy group will present as three distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) group adjacent to the methyl group (-CH₂-) at approximately δ 1.7-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-) further downfield, typically in the range of δ 4.2-4.4 ppm rsc.org. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. The spectrum will show signals for the two carbonyl carbons (ester and carboxylic acid) in the range of δ 165-175 ppm rsc.orgresearchgate.net. The aromatic carbons will resonate in the region of δ 128-135 ppm, with the quaternary carbons (to which the carbonyl groups are attached) showing distinct chemical shifts. The carbons of the propyl group will appear in the upfield region of the spectrum. The -OCH₂- carbon is expected around δ 66-68 ppm, the adjacent -CH₂- carbon at approximately δ 22-24 ppm, and the terminal methyl (CH₃) carbon at a higher field, around δ 10-12 ppm rsc.org.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H | 7.5 - 8.1 (m) | - |

| -COOH | >10 (br s) | ~168-172 |

| -COO-CH₂- | 4.2 - 4.4 (t) | ~66-68 |

| -CH₂-CH₃ | 1.7 - 1.8 (sext) | ~22-24 |

| -CH₃ | 0.9 - 1.0 (t) | ~10-12 |

| Aromatic-C | - | ~128-135 |

| Ester C=O | - | ~165-168 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer quora.comdocbrown.infospectroscopyonline.com.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) docbrown.info. Aliphatic C-H stretching vibrations from the propyl group will be observed as sharper peaks just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands will be present. The carboxylic acid C=O stretch is expected around 1700-1680 cm⁻¹, often broadened by hydrogen bonding docbrown.infospectroscopyonline.com. The ester C=O stretch will appear at a slightly higher frequency, typically in the range of 1725-1705 cm⁻¹ spectroscopyonline.com.

C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid groups will result in strong absorptions in the fingerprint region, between 1300 cm⁻¹ and 1100 cm⁻¹ quora.comdocbrown.info.

Aromatic C=C Bending: Bending vibrations of the C-H bonds on the benzene (B151609) ring give rise to characteristic bands in the fingerprint region, which can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic (Propyl) | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Ester | C=O Stretch | 1725 - 1705 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Strong |

| Ester/Carboxylic Acid | C-O Stretch | 1300 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the benzoyl chromophore of this compound. The benzene ring substituted with two carbonyl groups constitutes the primary chromophore.

Similar to benzoic acid and phthalic acid, this compound is expected to exhibit two main absorption bands in the UV region researchgate.netnih.govrsc.org.

A strong absorption band (the B-band or benzenoid band) is anticipated around 225-230 nm rsc.orgresearchgate.net.

A weaker absorption band (the E2-band) is expected at a longer wavelength, typically around 270-280 nm rsc.org.

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis.

| Band | Expected λmax (nm) | Transition Type |

|---|---|---|

| B-band | ~225 - 230 | π → π |

| E2-band | ~270 - 280 | π → π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its fragmentation pattern upon ionization.

The nominal molecular weight of this compound (C₁₁H₁₂O₄) is 208 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 208 would be observed. The fragmentation of phthalate (B1215562) monoesters is well-characterized nih.govnih.govepa.gov. Key fragmentation pathways for this compound would likely involve:

Loss of the propoxy group (-OCH₂CH₂CH₃), leading to a fragment ion at m/z 149, corresponding to the phthalic anhydride (B1165640) cation radical. This is often a very prominent peak in the mass spectra of phthalate esters coventry.ac.ukthermofisher.com.

Loss of the propyl group (-CH₂CH₂CH₃), resulting in a fragment at m/z 165.

A peak at m/z 121, corresponding to the deprotonated benzoate (B1203000) ion [C₆H₅COO]⁻, is also a common fragment in the mass spectra of phthalate metabolites nih.gov.

Cleavage of the ester with loss of propene (C₃H₆) via a McLafferty rearrangement, followed by loss of water from the two carboxylic acid groups, could also lead to the fragment at m/z 149.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with very high precision. This enables the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula as C₁₁H₁₂O₄.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of phthalate monoesters rsc.orgacs.orgglsciences.comhelixchrom.comresearchgate.nethelixchrom.comfiu.edursc.org. A typical HPLC method for this compound would involve:

Stationary Phase: A C18 or C8 column is commonly used.

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (often with acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection is highly effective due to the strong UV absorbance of the benzoyl chromophore. A detection wavelength corresponding to one of the absorption maxima (e.g., 230 nm or 275 nm) would provide good sensitivity. Diode Array Detection (DAD) can provide spectral information for peak identification. Mass spectrometry (LC-MS) can also be coupled with HPLC for highly sensitive and selective detection and confirmation quora.comacs.org.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and separation from potential impurities or other matrix components. A typical approach involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds.

Method development commences with the selection of an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective separation for benzoate esters. tandfonline.comnih.govijpsonline.com The mobile phase composition, a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol), is optimized to achieve the desired retention time and resolution. ijpsonline.comresearchgate.net A gradient elution program, where the proportion of the organic solvent is varied over time, is often employed to ensure the efficient elution of all components in a mixture and to achieve sharp, symmetrical peaks. nih.govijpsonline.com Detection is typically performed using a UV detector, as the benzene ring in the benzoate structure provides strong chromophoric activity. nih.govresearchgate.net

Once the chromatographic conditions are optimized, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. wjpmr.comresearchgate.net Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ijpsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies. tandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wjpmr.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) tandfonline.com |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) pensoft.net |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C researchgate.net |

| Detection Wavelength | 225-280 nm nih.govresearchgate.net |

| Injection Volume | 20 µL nih.gov |

| Validation Parameter | Typical Acceptance Criteria/Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 ijpsonline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | Analyte dependent (ng/mL range) |

| LOQ | Analyte dependent (µg/mL range) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound possesses some volatility, its analysis by GC-MS is often enhanced by converting it into a more volatile derivative to improve peak shape and thermal stability. colostate.edu

The GC-MS method involves injecting the sample into a heated inlet, which volatilizes the compound. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase within a capillary column (e.g., HP-5MS). nih.gov A temperature-programmed analysis, where the column temperature is gradually increased, is used to elute compounds over a range of boiling points. nih.gov

Following separation in the gas chromatograph, the molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular "fingerprint" for identification. nih.gov The high specificity of MS allows for definitive identification of the analyte. For quantification, selected ion monitoring (SIM) mode can be used, where only specific fragment ions are monitored, significantly increasing sensitivity and reducing matrix interference. nih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) nih.gov |

| Carrier Gas | Helium at 1 mL/min nih.gov |

| Inlet Temperature | 260 °C nih.gov |

| Oven Program | Initial temp 35-60°C, ramped to 240-300°C nih.govhawaii.edu |

| Ion Source Temperature | 230 °C nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process that transforms a chemical compound into a product of similar chemical structure, called a derivative. nih.gov This strategy is often employed to enhance the analytical performance of a method by improving the physicochemical properties of the analyte, making it more suitable for separation and detection. researchgate.net For a compound like this compound, derivatization can target either the ester group or the parent carboxylic acid functionality.

Reagents for Ester and Carboxyl Derivatization in Benzoate Systems

The primary functional groups available for derivatization in the parent structure of this compound are the ester and the carboxyl group of its potential precursor or hydrolytic degradant, phthalic acid or its monoester.

For GC Analysis:

Esterification/Alkylation: To analyze the parent carboxylic acid, it is almost always necessary to convert the polar carboxyl group into a less polar, more volatile ester. Common reagents include diazomethane for forming methyl esters, or alcohols (e.g., methanol, propanol) in the presence of an acid catalyst like BF₃ or HCl. colostate.edu Dimethylformamide dialkyl acetals are another class of reagents that can effectively esterify carboxylic acids. colostate.edu

Silylation: Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxyl group to form volatile trimethylsilyl (TMS) esters. colostate.edu

For LC Analysis:

Amidation: The carboxyl group can be coupled with an amine using a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com This is particularly useful for introducing a fluorescent tag (fluorophore) or a group that enhances ionization in mass spectrometry.

Esterification with Fluorescent Tags: Reagents like 5-(Bromomethyl)fluorescein can be used to form fluorescent esters, allowing for highly sensitive detection by fluorescence detectors. thermofisher.com

Benzoylation: Benzoyl chloride is a common reagent used to derivatize primary and secondary amines and phenols, but under specific conditions, it can also react with other hydroxyl groups, which could be relevant for analyzing metabolites of the parent compound. nih.govnih.gov

| Reagent Class | Example Reagent | Target Functional Group | Primary Analytical Technique |

|---|---|---|---|

| Alkylating Agents | Diazomethane, Methanol/HCl | Carboxylic Acid | GC-MS |

| Silylating Agents | BSTFA, MSTFA | Carboxylic Acid | GC-MS |

| Acylating Agents | Benzoyl Chloride | Amines, Phenols, Alcohols | LC-MS, GC-MS |

| Coupling Agents | EDAC | Carboxylic Acid (for amidation) | LC-MS |

| Fluorescent Tags | 5-(Bromomethyl)fluorescein | Carboxylic Acid | HPLC-Fluorescence |

Impact on Spectroscopic and Chromatographic Detection Sensitivity

Derivatization can profoundly improve the sensitivity and selectivity of an analytical method. The primary benefits include:

Improved Chromatographic Behavior: For gas chromatography, converting polar functional groups like carboxylic acids into nonpolar derivatives (e.g., silyl or methyl esters) reduces peak tailing and allows for elution at lower temperatures, resulting in sharper, more symmetrical peaks. colostate.edu For liquid chromatography, derivatization can alter the polarity of a molecule to improve retention and separation on a given column. researchgate.net

Enhanced Volatility for GC: As mentioned, derivatization is crucial for making non-volatile compounds like carboxylic acids suitable for GC analysis. colostate.edu

Increased Detector Response: Derivatization can introduce a chemical moiety that is highly responsive to a specific detector. For example, attaching a fluorophore allows for ultra-sensitive detection using a fluorescence detector, which is far more sensitive than standard UV detection for many compounds. thermofisher.com

Improved Mass Spectrometric Ionization: By adding a tag that is easily ionizable (e.g., a permanently charged group or a group with high proton affinity), derivatization can significantly enhance the signal intensity in mass spectrometry, thereby lowering the limits of detection. researchgate.netnih.gov This is a key strategy in metabolomics and trace analysis. For instance, benzofurazan-based reagents have been developed specifically for carboxylic acids to improve their detection in LC/ESI-MS/MS. nih.gov

Chemometric Approaches in Multivariate Spectroscopic Data Analysis

When analyzing complex samples, spectroscopic signals (e.g., from UV-Vis, NIR, or mass spectrometry) from different components often overlap, making it difficult to quantify individual analytes using traditional univariate calibration methods. stackexchange.com Chemometrics, the application of mathematical and statistical methods, provides powerful tools to extract meaningful information from such complex, multivariate data. nih.govnih.gov

For spectroscopic data analysis of mixtures containing benzoate derivatives, two of the most common chemometric techniques are Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. scispace.comresearchgate.net

Principal Component Analysis (PCA): This is an unsupervised exploratory data analysis technique used to reduce the dimensionality of a dataset. nih.gov It transforms the original correlated variables (e.g., absorbance at hundreds of wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). PCA is useful for identifying patterns, groupings, and outliers in the data. stackexchange.com

Principal Component Regression (PCR) and Partial Least Squares (PLS): These are multivariate calibration methods used to build predictive models. scispace.comresearchgate.net They create a linear relationship between the spectral data (X-matrix) and the concentration of the analytes (Y-matrix).

In PCR , a PCA is first performed on the spectral data, and then a multiple linear regression is performed between the component scores and the analyte concentrations.

PLS is similar but has the advantage that it selects latent variables that not only explain the variation in the spectral data but also are highly correlated with the analyte concentrations, often leading to more robust calibration models. scispace.comresearchgate.net

The development of a chemometric model involves a calibration or "training" phase where samples with known concentrations are used to build the model. scispace.com The model's predictive ability is then tested using an independent set of validation samples. researchgate.net These techniques have been successfully applied for the simultaneous determination of sodium benzoate and other compounds in beverages and pharmaceutical products where their UV absorption spectra overlap significantly. scispace.comresearchgate.net

Applications of 2 Propoxycarbonyl Benzoate in Advanced Organic Synthesis and Material Science Research

As a Synthetic Building Block in Complex Molecule Construction

The dual functionality of 2-(Propoxycarbonyl)benzoate allows it to be a valuable scaffold in the synthesis of complex organic molecules. The presence of both a nucleophilic carboxylate group (upon deprotonation) and an electrophilic carboxylic acid, along with an ester moiety that can be further transformed, opens up numerous possibilities for its application in sophisticated synthetic strategies.

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. The carboxylic acid group in this compound makes it a suitable candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions. In these reactions, the carboxylic acid acts as a key component, providing both a proton and a nucleophilic carboxylate.

For instance, in a hypothetical Passerini three-component reaction, this compound could react with an aldehyde and an isocyanide to yield an α-acyloxy amide. This product would incorporate the propoxycarbonylbenzoate moiety, offering a route to complex molecules with potential pharmaceutical applications.

| Hypothetical Passerini Reaction | |

| Reactant 1 | This compound |

| Reactant 2 | Aldehyde (e.g., Benzaldehyde) |

| Reactant 3 | Isocyanide (e.g., tert-Butyl isocyanide) |

| Product | α-Acyloxy amide derivative |

In cascade reactions, a series of intramolecular or intermolecular transformations occur sequentially in a single pot, often triggered by a single event. The structure of this compound could be exploited in designing cascade sequences. For example, an initial reaction at the carboxylic acid could be followed by a cyclization involving the ester group or the aromatic ring, leading to the formation of complex heterocyclic systems. Phthalic acid itself is known to undergo reactions like the Schmidt reaction to produce anthranilic acid, indicating the potential for the aromatic ring and carboxylic acid of its monoester derivatives to participate in complex transformations. researchgate.net

Role in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at the efficient creation of a wide range of structurally diverse molecules. The bifunctional nature of this compound makes it an excellent starting point for DOS. By selectively reacting at either the carboxylic acid or the ester group, a synthetic route can be diverged to produce two distinct sets of molecules. Each of these can be further diversified by introducing a variety of building blocks.

For example, the carboxylic acid can be converted into an amide library by reacting it with a diverse set of amines. Alternatively, the propyl ester could be transesterified with a range of different alcohols, or the ester could be reduced to an alcohol, which then opens up another set of possible transformations. This divergent approach allows for the rapid generation of a library of compounds with varied structural features from a single, readily accessible starting material.

Derivatization for Functional Materials Research

The development of new materials with tailored properties is a major focus of modern chemical research. The structural features of this compound make it a promising candidate for derivatization to create functional organic and hybrid materials.

Incorporation into Functional Organic and Hybrid Materials

Phthalic acid esters are widely used as plasticizers in polymers. nih.gov Beyond this, phthalic acid monoesters, such as this compound, can serve as monomers in polymerization reactions. The carboxylic acid and the ester group (or a derivative thereof) can act as handles for incorporating the molecule into polymer chains. For example, it could be used as a monomer for the synthesis of polyesters or polyamides.

A patent for a high-heat-resistance polyimide varnish describes the use of 4-(2-phenylethynyl)phthalic acid monopropyl ester as one of the monomeric components. google.com This demonstrates that phthalic acid monoesters can be functionalized and then incorporated into high-performance polymers. By analogy, this compound could be similarly modified and used in the synthesis of novel polymers with specific thermal, mechanical, or optical properties.

| Potential Polymerization Reactions | |

| Monomer | This compound (or its derivatives) |

| Co-monomer Example | Diol (for polyesters) or Diamine (for polyamides) |

| Resulting Polymer | Polyester or Polyamide |

| Potential Functionality | Enhanced thermal stability, altered solubility, introduction of reactive sites |

Development of Novel Chemical Entities with Tailored Reactivity

The structure of this compound can be systematically modified to create new chemical entities with specific reactivity. The reactivity of the carboxylic acid is a key feature, as its acidity and nucleophilicity can be tuned by introducing different substituents on the aromatic ring. researchgate.net

The ester group also offers a site for modification. For example, the propyl group could be replaced with other alkyl or functionalized chains to modulate the physical properties of the molecule, such as its solubility or boiling point.

Furthermore, the aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. Introducing groups like nitro, halogen, or alkyl chains at specific positions on the ring can profoundly alter the molecule's electronic properties and reactivity, leading to new building blocks for organic synthesis or precursors for materials with specific electronic or optical properties.

| Potential Derivatization Strategies | |

| Functional Group | Modification |

| Carboxylic Acid | Conversion to acyl chloride, amide, or other derivatives |

| Ester Group | Transesterification with functionalized alcohols |

| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) |

Emerging Trends and Future Perspectives in 2 Propoxycarbonyl Benzoate Research

Innovations in Green Synthetic Methodologies for Benzoate (B1203000) Esters

The synthesis of benzoate esters is progressively moving towards more sustainable and environmentally benign methods, a core tenet of green chemistry. ijsdr.orguwlax.edu Traditional synthesis often involves harsh conditions and catalysts that are difficult to recycle. Recent innovations focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One significant advancement is the use of microwave-assisted synthesis . This technique has been shown to accelerate the esterification reaction, leading to the formation of products like butyl and ethyl benzoate in a much shorter time frame (e.g., 6 minutes) compared to conventional heating methods (e.g., 45 minutes). ijsdr.orguwlax.edu This not only saves energy but can also lead to higher yields and purity. ijsdr.orguwlax.edugoogle.com

Another key area of innovation is the development and application of green catalysts . Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as effective dual solvent-catalysts for esterification. dergipark.org.tr These solvents are often biodegradable, have low toxicity, and can be easily separated from the reaction mixture and reused. dergipark.org.tr Studies have shown high conversions of benzoic acid to its esters using DES, demonstrating their potential as a sustainable alternative to traditional acid catalysts like sulfuric acid. dergipark.org.trchemicalbook.com Similarly, solid catalysts like macro-porous absorptive resins are being employed in microwave-assisted synthesis, offering benefits such as reduced equipment corrosion and minimal environmental pollution. google.com

Solvent-free reaction conditions represent another frontier in the green synthesis of benzoate esters. dergipark.org.tr By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. Research has demonstrated high yields of benzoic acid esters in solvent-free systems, particularly when catalyzed by deep eutectic solvents. dergipark.org.tr

Table 1: Comparison of Green Synthetic Methodologies for Benzoate Esters

| Methodology | Key Advantages | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency, potentially higher yields. | Sulfuric acid or solid resin catalysts under microwave irradiation. | ijsdr.orguwlax.edugoogle.com |

| Deep Eutectic Solvents (DES) | Reusable, biodegradable, low toxicity, act as both solvent and catalyst. | p-Toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride. | dergipark.org.tr |

| Solid-Phase Catalysis | Easy separation and recycling, reduced corrosion and pollution. | NKC-9 macro-porous absorptive resin. | google.com |

| Solvent-Free Reactions | Eliminates VOCs, simplifies purification, reduces waste. | Deep eutectic solvents at elevated temperatures (e.g., 75°C). | dergipark.org.tr |

Advances in Computational Prediction and Rational Design of Related Compounds

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new chemical entities. In the context of benzoate esters and related compounds, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) are providing deep insights into molecular properties and guiding the rational design of novel compounds with desired characteristics.

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, QSAR analyses on p-hydroxy benzoic acid derivatives have revealed that their antimicrobial activity is governed by specific molecular descriptors such as the valence first order molecular connectivity index (1χv) and various shape indices. nih.gov In another study on eugenyl benzoate derivatives, a QSAR model demonstrated that hydrophobicity (log P) and steric parameters (CMR) significantly affect their cytotoxic activity. nih.gov

Table 2: Examples of QSAR Models in Benzoate Derivative Research

| Compound Class | Predicted Activity | Key Descriptors | Reference |

|---|---|---|---|

| p-Hydroxy Benzoic Acid Derivatives | Antimicrobial | Valence molecular connectivity index (1χv), Kier's shape indices (κα1, κ1), Balaban topological index (J). | nih.gov |

| Eugenyl Benzoate Derivatives | Cytotoxic (Anticancer) | LogP (hydrophobicity), Molar Refractivity (CMR). | nih.gov |

| Benzocaine Derivatives | Antibacterial | Molecular docking scores and various 2D descriptors. | proquest.com |

Development of Novel Analytical Techniques for Complex Benzoate Mixtures

The accurate detection and quantification of benzoate esters, often found in complex matrices like cosmetics, food, and environmental samples, is crucial for quality control and safety assessment. researchgate.netnjlabs.comresearchgate.net While High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique, recent advancements focus on increasing speed, sensitivity, and selectivity. researchgate.netsielc.comjmp.ir

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant improvement over conventional HPLC. scirp.org By utilizing smaller particle-size columns, UPLC systems can operate at higher pressures, resulting in much faster separation times without compromising resolution. scirp.org One study demonstrated the rapid analysis of three common parabens using UPLC coupled with a short monolithic column, significantly reducing analysis time. scirp.org

The choice of detector coupled with the chromatographic system is critical for sensitivity and selectivity. While UV detection is common, more advanced techniques are being employed. njlabs.comsielc.com

Fluorescence Detection: Offers high sensitivity and selectivity for certain compounds, enabling analysis with very simple sample preparation, often just a dilution step. rsc.org

Electrochemical Detection (ECD): Provides an alternative for quantifying compounds that can be oxidized or reduced, as demonstrated with a boron-doped diamond electrode for paraben analysis. scirp.org

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or gas chromatography (GC-MS), MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns, confirming the results obtained by other detectors. researchgate.netscirp.orgrsc.org The fragmentation patterns of aromatic esters in mass spectrometry, including alpha cleavage and McLafferty rearrangement, are well-studied and aid in structural elucidation. youtube.comacs.orgacs.org

Furthermore, innovations in sample preparation are streamlining the analytical workflow. Techniques like solid-phase extraction (SPE) are used to preconcentrate analytes and remove interfering substances from the sample matrix, leading to cleaner extracts and more reliable results. researchgate.net

Table 3: Modern Analytical Techniques for Benzoate Ester Analysis

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Versatile, precise, and widely used for routine analysis. | njlabs.comsielc.comjmp.ir |

| UPLC | HPLC using smaller column particles at higher pressures. | Faster analysis times, improved resolution and sensitivity. | scirp.org |

| HPLC with Fluorescence Detection | Detects compounds that fluoresce upon excitation with UV light. | High sensitivity and selectivity, simplified sample preparation. | rsc.org |

| LC-MS/GC-MS | Chromatographic separation followed by mass-based detection. | Definitive compound identification, high sensitivity, structural information. | researchgate.netscirp.orgrsc.org |

Exploration of New Synthetic Applications and Transformations

Benzoate esters are versatile intermediates in organic synthesis, and research continues to uncover new transformations and applications. The reactivity of the ester functional group allows for its conversion into a variety of other functionalities.

Key transformations of benzoate esters include:

Reduction: Benzoate esters can be reduced to primary alcohols (like benzyl alcohol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org Alternatively, using a milder reducing agent like diisobutylaluminum hydride (DIBAH) at low temperatures allows for the partial reduction to an aldehyde (e.g., benzaldehyde). wikipedia.orglibretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org This is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of complex alcohol structures. libretexts.org

Aminolysis: The reaction of esters with ammonia (B1221849) or primary/secondary amines yields amides. libretexts.org This transformation is fundamental in the synthesis of many pharmaceuticals and other fine chemicals.

Transesterification: An ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org This equilibrium-driven reaction is widely used in industrial processes.

Reaction with Alkoxides: The reaction of alkyl benzoates with sodium alkoxides can lead to a variety of products, including other esters like benzyl benzoate, as well as ketones such as propiophenone, through a series of condensation and rearrangement reactions. acs.org

Beyond these fundamental reactions, researchers are exploring the transformation of benzoate esters under various conditions. For example, studies on the fate of parabens (which are p-hydroxybenzoate esters) in water treatment have shown that they can undergo chlorination to form various chlorinated transformation products. nih.govresearchgate.net Understanding such transformations is critical for environmental science and for developing new synthetic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.